molecular formula C12H11Cl2N3O7S2 B2614561 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate CAS No. 820245-41-8

3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate

Cat. No.: B2614561
CAS No.: 820245-41-8
M. Wt: 444.25
InChI Key: KHLHZVYTCQPEPY-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is a complex organic compound with a molecular formula of C12H11Cl2N3O7S2. It is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-aminobenzenesulfonyl chloride with 3-pyridin-2-yl-urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is utilized in several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl fluoride
  • 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl bromide
  • 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl iodide

Uniqueness

Compared to similar compounds, 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is unique due to its specific reactivity and stability. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, while the hydrogen sulfate moiety provides additional stability and solubility in aqueous environments.

Properties

IUPAC Name

3-chloro-4-(pyridin-1-ium-2-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-9-7-8(21(14,19)20)4-5-10(9)16-12(18)17-11-3-1-2-6-15-11;1-5(2,3)4/h1-7H,(H2,15,16,17,18);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLHZVYTCQPEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C(=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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